molecular formula C8H5BrF3NO B2773425 1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone CAS No. 1346252-30-9

1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone

Cat. No.: B2773425
CAS No.: 1346252-30-9
M. Wt: 268.033
InChI Key: SDRBNYNQUIOTBF-UHFFFAOYSA-N
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Description

1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H5BrF3NO and a molecular weight of 268.03 g/mol . It is primarily used as a building block in chemical synthesis and is known for its high purity and stability . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a pyridine ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

The synthesis of 1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-6-(trifluoromethyl)pyridine and ethanone derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone involves its interaction with specific molecular targets:

Properties

IUPAC Name

1-[5-bromo-6-(trifluoromethyl)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO/c1-4(14)5-2-6(9)7(13-3-5)8(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRBNYNQUIOTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(N=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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